molecular formula C17H28N4O3 B2696171 (R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354000-24-0

(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2696171
CAS No.: 1354000-24-0
M. Wt: 336.436
InChI Key: MLMXCKDDWPEREW-CYBMUJFWSA-N
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Description

®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyrimidine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine

In medicine, ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-(dimethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-(diethylamino)pyridine-4-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl (3R)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMXCKDDWPEREW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=NC=N1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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